An In-Depth Technical Guide to the Physicochemical Properties of 2,2'-Difluoro-3-nitro-biphenyl: A Predictive and Experimental Approach
An In-Depth Technical Guide to the Physicochemical Properties of 2,2'-Difluoro-3-nitro-biphenyl: A Predictive and Experimental Approach
Abstract: This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 2,2'-Difluoro-3-nitro-biphenyl. As a novel chemical entity, readily available data for this compound is scarce. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. We will explore its molecular structure, outline a robust synthetic pathway via Suzuki-Miyaura coupling, and detail the necessary experimental protocols for full characterization. By leveraging data from structurally analogous compounds and established analytical methodologies, this guide provides a predictive framework and a practical manual for handling, characterizing, and utilizing 2,2'-Difluoro-3-nitro-biphenyl in research and development settings.
Introduction to 2,2'-Difluoro-3-nitro-biphenyl
Molecular Structure and Identification
2,2'-Difluoro-3-nitro-biphenyl is a substituted aromatic compound featuring a biphenyl core. Two fluorine atoms are positioned at the 2 and 2' carbons, and a nitro group is attached to the 3 position of one of the phenyl rings. This specific substitution pattern imparts unique steric and electronic properties that are of significant interest in medicinal chemistry and materials science.[1]
-
IUPAC Name: 2,2'-Difluoro-3-nitro-1,1'-biphenyl
-
Molecular Formula: C₁₂H₇F₂NO₂
-
Molecular Weight: 235.19 g/mol
-
CAS Number: Not currently assigned.
-
Canonical SMILES: C1=CC=C(C(=C1F)C2=C(C=CC=C2F)N(=O)[O-])
-
InChI Key: (Predicted) Will be generated upon synthesis and registration.
Rationale for Scientific Interest
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2][3] The biphenyl scaffold is a privileged structure found in numerous pharmaceuticals and advanced materials. The specific arrangement of substituents in 2,2'-Difluoro-3-nitro-biphenyl—a twisted biphenyl core due to the ortho-fluorine atoms and a strongly electron-withdrawing nitro group—makes it a compelling building block for creating novel compounds with tailored electronic and conformational properties.[4] Its utility is anticipated in the synthesis of kinase inhibitors, advanced polymers, and specialty agrochemicals.[5][6]
The Challenge of a Novel Compound
As 2,2'-Difluoro-3-nitro-biphenyl is not a commercially cataloged compound, this guide adopts a first-principles approach. We will first predict its core properties using computational methods and data from similar structures, and then outline the definitive experimental workflows required for empirical validation. This dual approach ensures a solid foundation of understanding before committing to laboratory synthesis and analysis.
Theoretical and Computational Physicochemical Properties
Before undertaking synthesis, an in silico assessment provides valuable, cost-effective insights into the expected behavior of a new molecule. This process is fundamental to modern chemical research.
In Silico Prediction Workflow
The following workflow is a standard model for the computational evaluation of a novel chemical entity.
Caption: Workflow for in silico prediction of physicochemical properties.
Summary of Predicted Properties
The properties listed below are estimated based on computational models and data from structurally related compounds such as 3,4-difluoro-3′-nitro-1,1′-biphenyl and 2,4-Difluoro-2'-nitro-1,1'-biphenyl.[7][8][9]
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 235.19 g/mol | Calculated from the molecular formula (C₁₂H₇F₂NO₂). |
| logP (Octanol/Water) | 3.4 - 3.8 | Indicates significant lipophilicity, crucial for membrane permeability. Similar to analogs like 3',4-Difluoro-3-nitro-1,1'-biphenyl (XLogP3 3.6).[9] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | The nitro group is the primary contributor. This value is within the acceptable range for oral bioavailability in drug candidates. Based on analogs with identical functional groups.[7][9] |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Rotatable Bonds | 1 (C-C biphenyl bond) | Rotation will be sterically hindered by the ortho-fluorine atoms, leading to a twisted, non-planar conformation.[4] |
| pKa | Not Applicable | The molecule lacks readily ionizable acidic or basic functional groups. |
Synthesis and Purification
A reliable synthesis is the first practical step in characterizing a novel compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most versatile method for constructing biphenyl scaffolds.[1][8][10]
Proposed Synthetic Strategy: Suzuki-Miyaura Coupling
We propose the coupling of (2-fluoro-3-nitrophenyl)boronic acid with 1-bromo-2-fluorobenzene using a palladium catalyst. This approach is highly efficient and tolerates a wide range of functional groups.
Caption: Proposed Suzuki-Miyaura reaction for synthesis.
Step-by-Step Laboratory Synthesis Protocol
Rationale: This protocol is adapted from established methods for synthesizing similar fluorinated biphenyl compounds.[1][8] The choice of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base is well-documented for achieving high yields in Suzuki couplings. The dioxane/water solvent system effectively solubilizes both the organic and inorganic reagents.
-
Vessel Preparation: To a pressure tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-fluoro-3-nitrophenyl)boronic acid (1.2 equivalents).
-
Reagent Addition: Add 1-bromo-2-fluorobenzene (1.0 equivalent) and potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents).
-
Solvent Addition: Add a 3:1 mixture of dioxane and deionized water.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 100-105 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1-bromo-2-fluorobenzene) is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Verification Workflow
Purification is critical to ensure that measured physicochemical properties are accurate and not skewed by impurities.
Caption: Workflow for the purification and structural verification process.
Experimental Determination of Physicochemical Properties
The following section details the essential experiments to empirically define the properties of the purified 2,2'-Difluoro-3-nitro-biphenyl.
Physical State and Melting Point
Methodology:
-
Load a small, dry sample of the purified solid into a capillary tube.
-
Place the tube into a calibrated digital melting point apparatus.
-
Heat at a ramp rate of 10-20 °C/minute for a coarse measurement, then repeat with a fresh sample at a slower rate (1-2 °C/minute) near the observed melting point for an accurate reading.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Justification: The melting point is a fundamental physical constant and a key indicator of sample purity. A sharp melting range (typically < 2 °C) suggests high purity. Based on similar compounds like 3,4-difluoro-3′-nitro-1,1′-biphenyl (m.p. 92–93 °C), a solid crystalline form with a melting point in the range of 80-120 °C is expected.[8]
Solubility Profile
Methodology:
-
Prepare a series of vials containing 1 mg of the compound.
-
To each vial, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane).
-
Vortex each vial for 2 minutes at room temperature.
-
Visually inspect for dissolution. Classify as "soluble" (>1 mg/mL), "sparingly soluble," or "insoluble" (<0.1 mg/mL).
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined using UV-Vis spectroscopy.
Justification: Understanding the solubility is critical for choosing appropriate solvents for subsequent reactions, biological assays, and purification techniques like recrystallization. Given its predicted high logP, insolubility in water and solubility in organic solvents like DMSO, DCM, and acetone is expected.[11]
Spectroscopic Profile for Structural Confirmation
Spectroscopy provides the definitive proof of molecular structure.
| Technique | Experimental Protocol | Expected Observations & Interpretation |
| ¹H NMR | Dissolve ~5 mg of sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Record the spectrum on a 400 MHz or higher spectrometer. | Expect complex multiplets in the aromatic region (~7.0-8.5 ppm) due to proton-proton and proton-fluorine coupling. The integration should correspond to 7 aromatic protons. |
| ¹³C NMR | Use the same sample as for ¹H NMR. Record a proton-decoupled spectrum. | Expect 12 distinct signals for the 12 unique carbon atoms. Carbons bonded to fluorine will appear as doublets with large coupling constants (JCF). The carbon attached to the nitro group will be shifted downfield. |
| ¹⁹F NMR | Use the same sample. Record a proton-decoupled spectrum. | This is a crucial experiment. Two distinct signals are expected, one for each unique fluorine environment. Their chemical shifts will be indicative of their electronic environment. |
| FTIR | Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory. | Look for characteristic absorption bands: strong C-NO₂ asymmetric and symmetric stretches (~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C and C-H vibrations.[8] |
| Mass Spec. (MS) | Use Electrospray Ionization (ESI) or Electron Impact (EI). | The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z ≈ 235.19. Fragmentation patterns may include the loss of NO₂. |
Safety and Handling
While no specific toxicology data exists for 2,2'-Difluoro-3-nitro-biphenyl, a conservative approach based on analogous structures is mandatory.
-
Hazard Classification (Predicted): Based on safety data for related nitroaromatics and fluorinated compounds, the substance should be treated as harmful if swallowed, and a skin and eye irritant.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure eyewash stations and safety showers are accessible.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion and Future Directions
This guide establishes a comprehensive physicochemical profile for the novel compound 2,2'-Difluoro-3-nitro-biphenyl through a combination of computational prediction and detailed experimental protocols. The predicted properties—notably its high lipophilicity, moderate TPSA, and rigid, twisted conformation—make it an attractive scaffold for applications in drug discovery and materials science. The provided synthesis and characterization workflows serve as a practical, self-validating system for any researcher aiming to work with this molecule. Future work should focus on the empirical validation of these properties upon successful synthesis, followed by exploration of its reactivity, particularly the reduction of the nitro group to an amine, which would open pathways to a vast array of new derivatives for biological screening and materials development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information for a publication. Retrieved from [Link]
-
CPAchem. (2025). Safety data sheet: 3-Nitrodiphenyl. Retrieved from [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]
-
Graham, J., et al. (2021). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Emsley, J. W., et al. (1981). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46312637, 3',4-Difluoro-3-nitro-1,1'-biphenyl. Retrieved from [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3',4-Difluoro-3-nitro-1,1'-biphenyl | C12H7F2NO2 | CID 46312637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. angenechemical.com [angenechemical.com]
